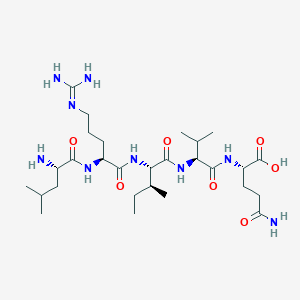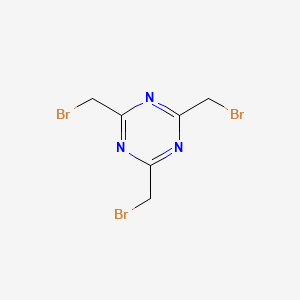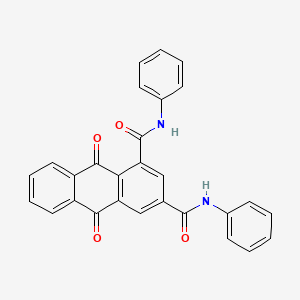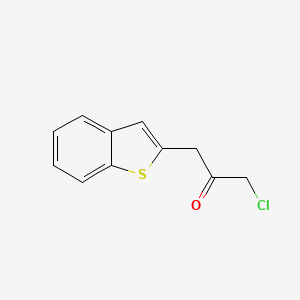
1,2,3,4-Tetraethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetraethynylbenzene is an organic compound with the molecular formula C14H6. It is a derivative of benzene, where four hydrogen atoms are replaced by ethynyl groups. This compound is of significant interest due to its unique structural and electronic properties, making it a valuable subject in various fields of scientific research.
准备方法
1,2,3,4-Tetraethynylbenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include temperatures ranging from 50°C to 100°C .
Industrial production methods for this compound are less common due to the specialized nature of the compound. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.
化学反应分析
1,2,3,4-Tetraethynylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can reduce the ethynyl groups to ethyl groups, forming tetraethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethynyl groups can be replaced by other functional groups using reagents like halogens or sulfonic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones or carboxylic acids, while reduction results in tetraethylbenzene .
科学研究应用
1,2,3,4-Tetraethynylbenzene has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
作用机制
The mechanism by which 1,2,3,4-Tetraethynylbenzene exerts its effects is primarily related to its ability to participate in π-conjugation and electron delocalization. The ethynyl groups enhance the compound’s electronic properties, making it an effective component in materials that require high conductivity and stability. The molecular targets and pathways involved include interactions with other π-conjugated systems and the formation of stable charge-transfer complexes .
相似化合物的比较
1,2,3,4-Tetraethynylbenzene can be compared to other similar compounds, such as:
1,2,4,5-Tetraethynylbenzene: This isomer has ethynyl groups at different positions on the benzene ring, leading to different electronic and structural properties.
1,2,3,4-Tetramethylbenzene: This compound has methyl groups instead of ethynyl groups, resulting in different reactivity and applications.
1,2,4,5-Tetrazine derivatives: These compounds have nitrogen atoms in the ring, which significantly alter their chemical behavior and applications
This compound is unique due to its specific arrangement of ethynyl groups, which provides distinct electronic properties and reactivity patterns compared to its isomers and other related compounds.
属性
CAS 编号 |
920754-85-4 |
|---|---|
分子式 |
C14H6 |
分子量 |
174.20 g/mol |
IUPAC 名称 |
1,2,3,4-tetraethynylbenzene |
InChI |
InChI=1S/C14H6/c1-5-11-9-10-12(6-2)14(8-4)13(11)7-3/h1-4,9-10H |
InChI 键 |
SIIPGMPRYZVZLV-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C(=C(C=C1)C#C)C#C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)


![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)




![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)

